molecular formula C18H13NO4S B11317637 methyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate

methyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate

Cat. No.: B11317637
M. Wt: 339.4 g/mol
InChI Key: OPDIUTXTHMQPIL-UHFFFAOYSA-N
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Description

METHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE is a complex organic compound that belongs to the class of isothiochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE typically involves the condensation of 2-formylbenzoic acids with rhodanine, followed by recyclization in a basic medium . This method is advantageous due to its efficiency and the availability of starting materials. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate advanced purification techniques like crystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride can be used to reduce the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which METHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13NO4S

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 2-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C18H13NO4S/c1-23-17(21)13-8-4-5-9-14(13)19-16(20)15-10-11-6-2-3-7-12(11)18(22)24-15/h2-10H,1H3,(H,19,20)

InChI Key

OPDIUTXTHMQPIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=O)S2

Origin of Product

United States

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